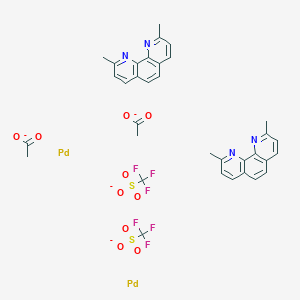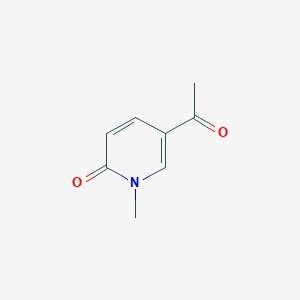
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (BCPHFC) is a fluorinated organic compound that has a wide variety of applications in scientific research. It is a versatile compound that is used for a number of different purposes, including synthesis, drug development, and chemical analysis. BCPHFC is a highly stable compound with a low vapor pressure, making it an ideal choice for many laboratory experiments. It has a low toxicity profile and is non-irritating to the skin. Additionally, BCPHFC has a low melting point, making it suitable for a number of different applications.
Aplicaciones Científicas De Investigación
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for chromatography, and as a catalyst for a number of different reactions. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is used in the production of pharmaceuticals, as a fluorescent marker in cell biology, and as a component in drug delivery systems. 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is also used in the production of polymers and as a stabilizer for volatile compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is not fully understood. However, it is believed that 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene acts as a stabilizing agent in a number of different reactions. This is due to its low vapor pressure and its ability to form strong bonds with other molecules. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is believed to be able to interact with a number of different compounds, including proteins, and can be used as a substrate for a number of different reactions.
Biochemical and Physiological Effects
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low toxicity profile and is non-irritating to the skin. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low melting point, making it suitable for a number of different applications. However, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene should not be ingested, as it can be toxic if consumed in large amounts. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be irritating to the eyes and respiratory system if it is inhaled in large concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a number of advantages for laboratory experiments. It is a highly stable compound with a low vapor pressure, making it an ideal choice for many laboratory experiments. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low toxicity profile and is non-irritating to the skin. Furthermore, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low melting point, making it suitable for a number of different applications. However, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be irritating to the eyes and respiratory system if it is inhaled in large concentrations. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene should not be ingested, as it can be toxic if consumed in large amounts.
Direcciones Futuras
There are a number of potential future directions for the use of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. One potential direction is the use of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene as a fluorescent marker in cell biology. Another potential direction is the use of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene as a component in drug delivery systems. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene could be used in the production of polymers and as a stabilizer for volatile compounds. Finally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene could be used as a reagent in organic synthesis, as a solvent for chromatography, and as a catalyst for a number of different reactions.
Métodos De Síntesis
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be synthesized via a number of different methods. One of the most commonly used methods is the reaction of 4-cyanophenol and hexafluorocyclopentene. This reaction produces a compound with a 1,2-bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene structure. This method is relatively simple and can be carried out in a laboratory setting. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be synthesized through a reaction between 4-cyano-2-fluoro-1-chlorobenzene and hexafluorocyclopentene. This method is more complex but produces a higher yield of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene.
Propiedades
IUPAC Name |
4-[2-(4-cyanophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2O2/c20-17(21)15(28-13-5-1-11(9-26)2-6-13)16(18(22,23)19(17,24)25)29-14-7-3-12(10-27)4-8-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHFQGLWVBKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)




![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)


